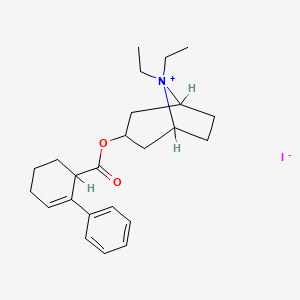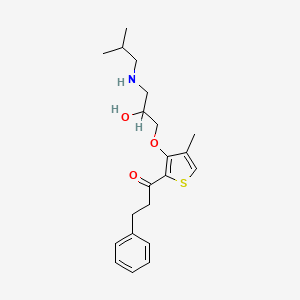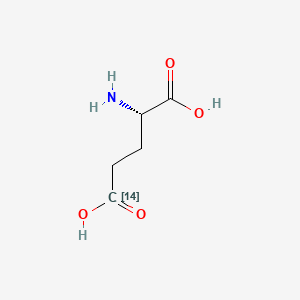
Licochalcone B
Übersicht
Beschreibung
Licochalcone B (Lico B) is a member of chalcones, a type of organic compound. It is a natural product found in Glycyrrhiza uralensis, Euphorbia helioscopia, and other organisms . It is generally classified into organic compounds including retrochalcones . It has potential pharmacological properties including anti-inflammatory, anti-bacterial, anti-oxidant, and anti-cancer activities .
Synthesis Analysis
There are several papers that discuss the synthesis of Licochalcone B. For instance, a paper titled “Short and Efficient Synthesis of Licochalcone B and D Through Acid-Mediated Claisen-Schmidt Condensation” provides a detailed synthesis process .Molecular Structure Analysis
The molecular formula of Licochalcone B is C16H14O5 . Its IUPAC name is (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one . The molecular weight is 286.28 g/mol . The structure can be represented by the Canonical SMILES: COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC=C(C=C2)O .Chemical Reactions Analysis
Licochalcone B exhibits anticancer activity in oral cancer, lung cancer, and hepatocellular carcinoma cells . It has been reported to inhibit the proliferation, migration, and invasion of cancer cells by promoting the expression of autophagy-related proteins, inhibiting the expression of cell cycle proteins and angiogenic factors, and regulating autophagy and apoptosis .Physical And Chemical Properties Analysis
Licochalcone B is a flavonoid isolated from Glycyrrhiza glabra . It is a natural product derived from plant source .Wissenschaftliche Forschungsanwendungen
Neuroprotection
LCB has been identified as a potential neuroprotective agent. It exhibits anti-oxidative and anti-apoptotic properties that may protect neuronal cells from oxidative stress-induced cell death . This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. LCB’s ability to induce autophagy, a cellular degradation process, further contributes to its neuroprotective effects .
Anti-Inflammatory Applications
In the field of inflammation, LCB has shown promise as an anti-inflammatory agent. It inhibits the inflammatory response and oxidative stress in periodontal ligament cells, which could be beneficial in treating periodontitis . By blocking the NF-κB/NLRP3 signaling pathway, LCB may help in reducing inflammation and promoting tissue healing .
Oncology
LCB has demonstrated anticancer effects across various studies. It can induce apoptosis in cancer cells by inhibiting the expression of specific growth factors and promoting the accumulation of reactive oxygen species (ROS) . These mechanisms suggest that LCB could be a valuable addition to the arsenal of anticancer therapies, particularly in targeting specific pathways involved in cancer cell survival .
Autophagy Induction
The induction of autophagy by LCB is a significant application in cellular homeostasis and disease treatment. Autophagy plays a crucial role in removing damaged cellular components, and LCB’s ability to enhance this process could have implications in treating conditions characterized by defective autophagy .
Oxidative Stress Reduction
LCB’s role in reducing oxidative stress markers such as MDA, SOD, and ROS is noteworthy . This application is vital in conditions where oxidative stress is a primary contributor to cellular damage, such as in ischemic injuries and certain neurodegenerative disorders .
Pharmaceutical Research
In pharmaceutical research, LCB is used in compound screening libraries due to its diverse pharmacological activities . Its natural derivation and the range of effects it exhibits make it a compound of interest for developing new therapeutic agents .
Neuroinflammation Regulation
LCB’s potential in regulating neuroinflammation is another area of interest. Neuroinflammation is a hallmark of various neurological conditions, and LCB’s effects on ROS production and apoptosis could be leveraged to develop treatments for these diseases .
Periodontal Disease Treatment
The application of LCB in treating periodontal diseases is based on its anti-inflammatory and osteogenic differentiation properties . By reversing the effects of inflammatory stimuli on periodontal ligament cells, LCB could contribute to the development of new treatments for periodontal conditions .
Wirkmechanismus
Target of Action
Licochalcone B (LicB) is a chalcone derived from Glycyrrhiza uralensis and Glycyrrhiza glabra . The action mechanism of LicB has been linked to several molecular targets, such as phosphoinositide 3-kinase/Akt/mammalian target of rapamycin, p53, nuclear factor-κB, and p38 . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and inflammation.
Mode of Action
LicB interacts with its targets to modulate their activity. For instance, it inhibits the phosphoinositide 3-kinase/Akt/mammalian target of rapamycin pathway, which is involved in cell survival and growth . It also modulates the activity of p53, a tumor suppressor protein, and nuclear factor-κB, a key regulator of immune responses .
Biochemical Pathways
LicB affects several biochemical pathways. It is involved in the activation of caspases, proteins involved in the initiation of apoptosis, or programmed cell death . It also influences mitogen-activated protein kinase-associated inflammatory pathways and anti-inflammatory nuclear factor erythroid 2–related factor 2 signaling pathways . These pathways are critical for regulating inflammation and oxidative stress in cells.
Result of Action
LicB has diverse pharmacological effects, including anti-cancer, hepatoprotective, anti-inflammatory, and neuroprotective properties . It significantly decreases cell viability, increases ROS generation, induces mitochondrial membrane potential (MMP) depolarization, caspase activation, and JNK/p38 MAPK signaling pathway activations, and induces apoptosis and G2/M cell cycle arrest .
Action Environment
The action of LicB can be influenced by various environmental factors For instance, the presence of other compounds, pH, temperature, and the specific cellular environment can affect the stability, efficacy, and action of LicB.
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-21-16-11(5-9-14(19)15(16)20)4-8-13(18)10-2-6-12(17)7-3-10/h2-9,17,19-20H,1H3/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDRYGIIYOPBBZ-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1O)O)/C=C/C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317442 | |
| Record name | Licochalcone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Licochalcone B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Licochalcone B | |
CAS RN |
58749-23-8 | |
| Record name | Licochalcone B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58749-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Licochalcone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058749238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licochalcone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICOCHALCONE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7383L14F6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Licochalcone B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195 - 197 °C | |
| Record name | Licochalcone B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Trifluoromethyl)-8,8-dimethyl-8,9-dihydropyrido[3,2-g]quinolin-2(1H)-one](/img/structure/B1675208.png)
![[2,6-Dimethoxy-4-(4-methylpiperazine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675215.png)











